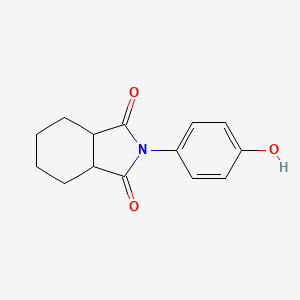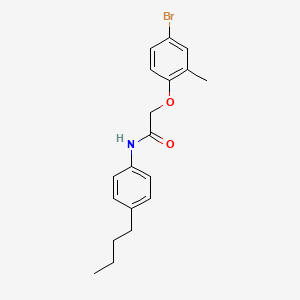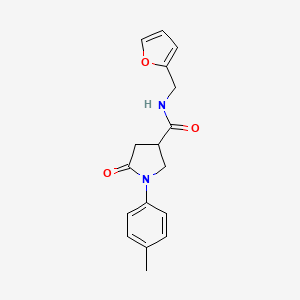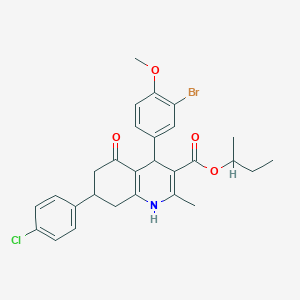
2-(methylthio)-N-2-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-N-2-pyridinylbenzamide, also known as MPTP, is a chemical compound that has been widely researched for its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Applications De Recherche Scientifique
2-(methylthio)-N-2-pyridinylbenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to be a potent neurotoxin that can selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. This has made 2-(methylthio)-N-2-pyridinylbenzamide a valuable tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for this disorder.
Mécanisme D'action
2-(methylthio)-N-2-pyridinylbenzamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to a decrease in ATP production and ultimately cell death. This mechanism of action is unique to 2-(methylthio)-N-2-pyridinylbenzamide and has been found to be responsible for its selective toxicity to dopaminergic neurons.
Biochemical and Physiological Effects:
2-(methylthio)-N-2-pyridinylbenzamide has been found to have a number of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the brain, the induction of oxidative stress, and the activation of microglia. These effects have been linked to the development of Parkinson's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(methylthio)-N-2-pyridinylbenzamide has several advantages for use in lab experiments, including its ability to selectively destroy dopaminergic neurons and its well-characterized mechanism of action. However, it also has several limitations, including its toxicity and the fact that it does not accurately replicate the pathophysiology of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research on 2-(methylthio)-N-2-pyridinylbenzamide, including the development of new treatments for Parkinson's disease that target its unique mechanism of action, the investigation of its potential applications in other neurological disorders, and the development of new animal models that more accurately replicate the pathophysiology of Parkinson's disease in humans. Additionally, research on the safety and toxicity of 2-(methylthio)-N-2-pyridinylbenzamide is needed to ensure that it can be safely used in lab experiments and potential clinical applications.
Méthodes De Synthèse
2-(methylthio)-N-2-pyridinylbenzamide can be synthesized using a variety of methods, including the reaction of 2-bromopyridine with 2-mercaptobenzamide in the presence of a palladium catalyst. Another method involves the reaction of 2-chloropyridine with 2-mercaptobenzamide in the presence of a base and a palladium catalyst. Both of these methods have been found to be effective in producing 2-(methylthio)-N-2-pyridinylbenzamide in high yields.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-11-7-3-2-6-10(11)13(16)15-12-8-4-5-9-14-12/h2-9H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWAFIGYUZOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-pyridin-2-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B4970533.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)


![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4970571.png)
![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)

![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4970602.png)
![2,7-bis(4-phenoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4970606.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970611.png)